molecular formula C20H22FN3O2S B12252812 N-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine

N-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine

Cat. No.: B12252812
M. Wt: 387.5 g/mol
InChI Key: JRHSSPTZGBNWGR-UHFFFAOYSA-N
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Description

N-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, a fluorophenyl group, and a benzothiazole moiety

Properties

Molecular Formula

C20H22FN3O2S

Molecular Weight

387.5 g/mol

IUPAC Name

N-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine

InChI

InChI=1S/C20H22FN3O2S/c1-23(20-18-4-2-3-5-19(18)27(25,26)22-20)17-10-12-24(13-11-17)14-15-6-8-16(21)9-7-15/h2-9,17H,10-14H2,1H3

InChI Key

JRHSSPTZGBNWGR-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)CC2=CC=C(C=C2)F)C3=NS(=O)(=O)C4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of 4-fluorobenzyl chloride with piperidine under basic conditions to form 1-(4-fluorobenzyl)piperidine. This intermediate is then reacted with N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine involves its interaction with specific molecular targets and pathways. The piperidine ring and fluorophenyl group play crucial roles in its binding to target proteins, influencing their activity. The benzothiazole moiety may also contribute to its overall biological effects by interacting with different cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine is unique due to its combination of a piperidine ring, fluorophenyl group, and benzothiazole moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

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